
PLX7904
Description
Background of RAF Kinase Inhibition in Cancer Therapy
The RAF/MEK/ERK signaling pathway is a key component of the cellular machinery that controls cell proliferation, differentiation, and survival. wikipedia.orgnih.govnih.govwikipedia.org Extracellular signals, such as growth factors, activate receptor tyrosine kinases, which in turn activate the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (ARAF, BRAF, and CRAF). Activated RAF phosphorylates and activates MEK kinases (MEK1 and MEK2), which subsequently phosphorylate and activate ERK kinases (ERK1 and ERK2). Activated ERK proteins then translocate to the nucleus and regulate the transcription of genes involved in cell cycle progression and survival. wikipedia.orgnih.govnih.govwikipedia.org
Oncogenic Mutations in BRAF and RAS in Human Cancers
Activating mutations in genes encoding components of the RAF/MEK/ERK pathway are frequently observed in human cancers. wikipedia.orgnih.govnih.govwikipedia.orgfrontiersin.orgsigmaaldrich.comnih.gov Mutations in BRAF, particularly the BRAF V600E mutation, are prevalent in melanoma, thyroid cancer, colorectal cancer, and other malignancies, leading to constitutive activation of the kinase and downstream signaling, independent of upstream signals. wikipedia.orgwikipedia.orgfrontiersin.orgsigmaaldrich.comnih.gov Similarly, mutations in RAS genes (KRAS, NRAS, HRAS) are common in various cancers, including pancreatic, colorectal, and lung cancers, resulting in constitutively active RAS proteins that continuously stimulate the RAF/MEK/ERK pathway. nih.govwikipedia.orgsigmaaldrich.comnih.gov These oncogenic mutations drive uncontrolled cell proliferation and survival, making BRAF and RAS attractive therapeutic targets.
Challenges with First-Generation BRAF Inhibitors: Paradoxical MAPK Activation
The development of first-generation BRAF inhibitors, such as Vemurafenib (B611658) and Dabrafenib (B601069), marked a significant advance in treating BRAF V600E-mutant melanoma, demonstrating notable clinical responses. sigmaaldrich.comnih.govmrc.ac.ukwikipedia.org However, a major challenge associated with these inhibitors is the phenomenon of paradoxical MAPK activation. wikipedia.orgnih.govnih.govwikipedia.orgfrontiersin.orgsigmaaldrich.comnih.govmrc.ac.ukwikipedia.orgwikipedia.orgwikipedia.orguni-freiburg.de This occurs in cells with wild-type BRAF or those with RAS mutations, where the inhibitor, instead of blocking the pathway, actually stimulates it. nih.govmrc.ac.ukwikipedia.orgwikipedia.org
The mechanism underlying paradoxical activation involves the dimerization of RAF proteins. nih.govmrc.ac.uknih.govnih.gov First-generation BRAF inhibitors primarily bind to and inhibit a single BRAF monomer. This binding can induce conformational changes that promote the dimerization of RAF proteins, including the formation of BRAF-CRAF heterodimers. nih.govwikipedia.org In cells with elevated RAS signaling (e.g., due to RAS mutations or upstream receptor activation), the binding of the inhibitor to one protomer within the dimer can allosterically activate the other protomer, leading to downstream MEK/ERK phosphorylation and pathway activation despite the presence of the inhibitor. wikipedia.orgnih.govwikipedia.orgwikipedia.org
Paradoxical activation has significant clinical implications. nih.govnih.gov In patients treated with first-generation BRAF inhibitors, it can lead to the development of secondary cutaneous squamous cell carcinomas and keratoacanthomas, particularly in individuals with underlying RAS pathway activation in their skin cells. nih.govfrontiersin.orgsigmaaldrich.commrc.ac.ukwikipedia.org While often manageable, these secondary malignancies highlight a limitation of the initial BRAF inhibitors and the need for agents that avoid this paradoxical effect.
Mechanism of Paradoxical Activation through RAF Dimerization
Emergence of Next-Generation BRAF Inhibitors: Paradox Breakers
To overcome the issue of paradoxical activation and address mechanisms of acquired resistance, next-generation BRAF inhibitors, often referred to as "paradox breakers," have been developed. wikipedia.orgnih.govmrc.ac.ukwikipedia.orgnih.govnih.gov These inhibitors are designed to effectively inhibit mutant BRAF while avoiding or minimizing the paradoxical activation of the MAPK pathway in cells with wild-type BRAF or RAS mutations. wikipedia.orgmrc.ac.ukwikipedia.orgwikipedia.orguni-freiburg.demrc.ac.ukplos.orgnih.govguidetopharmacology.orgwikipedia.orguni-freiburg.de PLX7904 is a key compound in this class of next-generation inhibitors. wikipedia.orgmrc.ac.ukwikipedia.orguni-freiburg.demrc.ac.ukplos.orgnih.govguidetopharmacology.orgwikipedia.orguni-freiburg.deciteab.comsemanticscholar.org
This compound is described as a potent and selective paradox-breaker RAF inhibitor. nih.govguidetopharmacology.orgciteab.comsemanticscholar.orgcenmed.com It is capable of efficiently inhibiting the activation of ERK1/2 in mutant BRAF melanoma cells without causing hyperactivation of ERK1/2 in cells expressing mutant RAS. nih.govguidetopharmacology.orgcenmed.com Research indicates that this compound is very similar in chemical structure to Vemurafenib but possesses key differences that allow it to evade paradoxical activation. wikipedia.org Structural analysis suggests that this compound may mimic features of the inactive BRAF wild-type monomer, which could be crucial for avoiding paradoxical activation. wikipedia.org Specifically, analysis of the crystal structure of this compound bound to BRAF V600E revealed a stronger interaction with Leu505 in the regulatory αC helix of BRAF compared to Vemurafenib. mrc.ac.ukwikipedia.org This interaction is hypothesized to induce conformational changes that disrupt RAF dimer formation, thereby preventing the allosteric activation of the partner protomer that leads to paradoxical signaling. wikipedia.org
Studies have demonstrated the efficacy of this compound in inhibiting the growth of BRAF V600E-mutant melanoma and colorectal cancer cell lines in vitro and in vivo. mrc.ac.ukplos.orgwikipedia.orgcuhk.edu.cn For example, this compound showed potent inhibition of ERK phosphorylation in mutant BRAF melanoma cells. nih.govguidetopharmacology.orgcenmed.com Furthermore, this compound and its analog PLX8394 were found to be more effective against BRAF V600E colorectal cancer cells compared to PLX4720 (a sister compound of Vemurafenib), demonstrating more prolonged MAPK pathway inhibition and stronger blockage of proliferation. mrc.ac.ukplos.orgwikipedia.org
Detailed research findings on this compound highlight its ability to overcome resistance mechanisms associated with first-generation BRAF inhibitors. This compound has shown activity against vemurafenib-resistant cells, including those where resistance is mediated by mutant NRAS or the expression of mutant BRAF splice variants, which signal as dimers and are intrinsically resistant to first-generation inhibitors. mrc.ac.ukuni-freiburg.deguidetopharmacology.orguni-freiburg.dedisprot.org This suggests that this compound's ability to disrupt RAF dimerization contributes to its efficacy in these resistant settings. mrc.ac.ukwikipedia.orgwikipedia.orguni-freiburg.de
Below is a table summarizing some research findings regarding this compound's activity:
Compound | Target/Cell Line | Activity (e.g., IC50) | Observation | Source |
This compound | BRAF V600E (mutant RAS expressing cells) | ~5 nM | Potent and selective inhibition. citeab.comsemanticscholar.org | citeab.comsemanticscholar.org |
This compound | BRAF WT | 140 nM | Inhibits wild-type BRAF, but avoids paradoxical activation in RAS-mutant cells. cuhk.edu.cn | cuhk.edu.cn |
This compound | CRAF | 91 nM | Inhibits CRAF. cuhk.edu.cn | cuhk.edu.cn |
This compound | A375 (BRAF V600E melanoma) | 0.17 μM (growth IC50), 16 nM (pERK IC50) | Inhibits growth and ERK phosphorylation. cuhk.edu.cn | cuhk.edu.cn |
This compound | COLO829 (BRAF V600E melanoma) | 0.53 μM (growth IC50), 18 nM (pERK IC50) | Inhibits growth and ERK phosphorylation. cuhk.edu.cn | cuhk.edu.cn |
This compound | COLO205 (BRAF V600E colorectal cancer) | 0.16 μM (growth IC50) | Inhibits growth. | |
This compound | Mutant RAS-expressing cells | >200 μM (pERK activation EC50) | Does not induce paradoxical pERK activation and proliferation. cuhk.edu.cn | cuhk.edu.cn |
This compound | Vemurafenib-resistant cells (mutant NRAS) | Inhibitory effect | Blocks growth and promotes apoptosis. guidetopharmacology.orguni-freiburg.decenmed.comdisprot.org | guidetopharmacology.orguni-freiburg.decenmed.comdisprot.org |
This compound | Vemurafenib-resistant cells (BRAF V600E splice variants) | Potently blocks signaling, survival, and growth | Effective against resistance mediated by BRAF dimerization. uni-freiburg.deuni-freiburg.dedisprot.org | uni-freiburg.deuni-freiburg.dedisprot.org |
This table illustrates this compound's potency against mutant BRAF and its ability to inhibit downstream signaling, critically, without inducing the paradoxical activation seen with earlier inhibitors in RAS-mutant contexts. Its effectiveness against resistant cell lines further underscores its potential as a valuable tool in academic research for exploring novel therapeutic strategies.
Definition and Rationale of Paradox Breakers
Paradoxical activation refers to the unexpected stimulation of the MAPK pathway by certain RAF inhibitors, particularly in cells expressing wild-type RAF or those with upstream activating mutations in RAS plos.orgelifesciences.orgnih.govgoogle.com. This occurs because some inhibitors, while binding to one RAF protomer in a dimer, can induce conformational changes that promote dimerization and transactivate the other protomer, leading to downstream MEK/ERK phosphorylation and pathway activation plos.orgelifesciences.orgnih.govportlandpress.com. This paradoxical effect can limit the efficacy of first-generation RAF inhibitors and even accelerate the growth of certain tumors, such as cutaneous squamous cell carcinomas (cuSCCs) driven by RAS mutations google.comresearchgate.netjwatch.orgaacrjournals.org.
The rationale behind developing "paradox breakers" is to create RAF inhibitors that can effectively suppress the MAPK pathway in cancer cells, especially those with BRAF mutations, without causing this unwanted activation in cells with wild-type RAF or RAS mutations researchgate.netjwatch.orgaacrjournals.orgstanford.edu. These inhibitors aim to disrupt the mechanisms that lead to paradoxical activation, primarily by interfering with RAF dimerization or altering the conformational changes induced upon inhibitor binding jwatch.orgstanford.eduaacrjournals.org. By avoiding paradoxical activation, paradox breakers are hypothesized to offer improved safety profiles and potentially more durable efficacy, particularly in patient populations where paradoxical activation is a concern researchgate.netjwatch.orgaacrjournals.org.
This compound as a Potent and Selective Paradox-Breaker RAF Inhibitor
This compound has been identified and studied as a potent and selective paradox-breaker RAF inhibitor plos.orgportlandpress.comjwatch.orgaacrjournals.orgbiorxiv.orgnih.govnih.govbiorxiv.orgtargetmol.com. Research indicates that this compound can effectively inhibit the activation of ERK1/2 in mutant BRAF melanoma cells nih.govbiorxiv.orgtargetmol.com. Crucially, unlike first-generation inhibitors such as vemurafenib and dabrafenib, this compound does not significantly hyperactivate the ERK1/2 pathway in cells expressing mutant RAS or wild-type RAF nih.govbiorxiv.orgtargetmol.com.
Studies have explored the structural basis for this compound's paradox-breaking activity. Analysis of crystal structures, including that of this compound in complex with BRAFV600E, suggests that its unique structure allows for interactions, such as those with Leu505 in the regulatory αC helix of BRAF, that can disrupt RAF dimer formation or prevent the conformational changes that lead to transactivation of the dimer partner aacrjournals.orgstanford.edu. This mechanism of disrupting RAF dimerization is a key feature distinguishing paradox breakers like this compound from paradox-inducing inhibitors jwatch.orgstanford.eduaacrjournals.orgresearchgate.net.
Detailed research findings highlight this compound's efficacy in various cell models. For instance, studies have shown that this compound can suppress the growth of BRAFV600E-mutant melanoma and colorectal cancer cells in vitro and in vivo aacrjournals.orgnih.gov. Furthermore, this compound has demonstrated the ability to block ERK1/2 signaling and inhibit the growth of vemurafenib-resistant BRAFV600E cells, including those where resistance is mediated by the expression of mutant NRAS or dimerization of truncated BRAFV600E variants aacrjournals.orgnih.govnih.govtargetmol.com. These findings suggest that this compound may be effective in overcoming certain resistance mechanisms that limit the effectiveness of earlier RAF inhibitors researchgate.netnih.gov.
The differential effects of this compound compared to paradox-inducing inhibitors like PLX4720 (a tool compound for vemurafenib) have been demonstrated in studies evaluating MAPK pathway inhibition and cellular proliferation. For example, research on BRAFV600E colorectal cancer cells showed that this compound caused a more prolonged MAPK pathway inhibition and achieved a stronger blockage of proliferation and reduced viability compared to PLX4720 researchgate.netnih.gov.
Interactive Data Table: Comparison of Inhibitor Effects on ERK Activation
Inhibitor | Effect on ERK Activation in Mutant BRAF Cells | Effect on ERK Activation in Wild-Type RAF or Mutant RAS Cells (Paradoxical Activation) |
Vemurafenib | Inhibition | Induction/Hyperactivation plos.orgportlandpress.comjwatch.org |
Dabrafenib | Inhibition | Induction/Hyperactivation plos.orgportlandpress.comjwatch.org |
PLX4720 | Inhibition | Induction/Hyperactivation plos.org |
This compound | Inhibition nih.govbiorxiv.orgtargetmol.com | No significant hyperactivation nih.govbiorxiv.orgtargetmol.com |
Interactive Data Table: this compound Efficacy in Different Cell Models
Cell Model | BRAF Status | Effect of this compound | Supporting Source |
Mutant BRAF Melanoma Cells | Mutant BRAF | Potent inhibition of ERK1/2 activation nih.govbiorxiv.orgtargetmol.com | nih.govbiorxiv.orgtargetmol.com |
Mutant RAS-expressing cells | Wild-type RAF | No significant hyperactivation of ERK1/2 nih.govbiorxiv.orgtargetmol.com | nih.govbiorxiv.orgtargetmol.com |
BRAFV600E-mutant melanoma cells | Mutant BRAF | Suppressed growth aacrjournals.org | aacrjournals.org |
BRAFV600E colorectal cancer cells | Mutant BRAF | Suppressed growth, prolonged MAPK pathway inhibition, reduced viability aacrjournals.orgresearchgate.netnih.gov | aacrjournals.orgresearchgate.netnih.gov |
Vemurafenib-resistant BRAFV600E cells (mutant NRAS) | Mutant BRAF | Blocks ERK1/2 signaling, inhibits growth, promotes apoptosis nih.govnih.govtargetmol.com | nih.govnih.govtargetmol.com |
Vemurafenib-resistant BRAFV600E cells (truncated BRAFV600E variant) | Mutant BRAF | Remains sensitive to treatment aacrjournals.org | aacrjournals.org |
These research findings underscore the significance of this compound as a representative of the paradox-breaker class of RAF inhibitors, demonstrating its potential to overcome the limitations associated with paradoxical activation and address mechanisms of acquired resistance to first-generation RAF inhibitors in academic research settings.
Propriétés
IUPAC Name |
5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZQPXIIHLUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Plx7904 Action
Direct Inhibition of BRAF Kinase Activity
PLX7904 exerts its primary effect by targeting the BRAF kinase, a key component of the MAPK signaling pathway that plays a critical role in cell proliferation, differentiation, and survival. researchgate.net Aberrant activation of this pathway, often due to mutations in BRAF, is implicated in numerous cancers. researchgate.netstanford.edu
Selective Inhibition of BRAF V600E Mutation
This compound demonstrates potent and selective inhibition of the BRAF V600E mutation. medchemexpress.comnih.govfishersci.co.uk This mutation, a single amino acid substitution at position 600 where valine is replaced by glutamic acid, leads to constitutive activation of BRAF, independent of upstream RAS signaling. google.comfrontiersin.org Studies have shown that this compound effectively inhibits ERK1/2 phosphorylation in mutant BRAF melanoma cells. medchemexpress.comnih.govclinisciences.com The IC50 values of this compound against BRAF V600E in mutant RAS expressing cells are reported to be approximately 5 nM. medchemexpress.comnih.govfishersci.co.uk
Data on the inhibitory potency of this compound in different cell lines expressing BRAF V600E mutation highlights its effectiveness:
Cell Line (BRAF V600E) | IC50 (μM) | Reference |
A375 (melanoma) | 0.17 | medchemexpress.comclinisciences.com |
COLO829 (melanoma) | 0.53 | medchemexpress.comclinisciences.com |
COLO205 (colorectal cancer) | 0.16 | medchemexpress.comclinisciences.com |
These values are reported to be on par with those of vemurafenib (B611658) in the same assays. medchemexpress.comclinisciences.com
ATP-Competitive Binding Mechanism
This compound functions as an ATP-competitive inhibitor. researchgate.netmedchemexpress.comjwatch.orgguidetopharmacology.org This means it competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the BRAF kinase. By occupying this site, this compound prevents ATP from binding, thus inhibiting the phosphorylation of downstream targets, such as MEK1/2. researchgate.netplos.org The binding mode of this compound to BRAF V600E is described as being reminiscent of the BRAF-vemurafenib complex. nih.gov It binds to a DFG-in/αC-helix-out kinase conformation in the first monomer of the BRAF dimer. nih.gov
Disruption of RAF Dimerization and Prevention of Paradoxical Activation
A significant advantage of this compound, classifying it as a "paradox breaker," is its ability to disrupt RAF dimerization and prevent the paradoxical activation of the MAPK pathway that can occur with first-generation BRAF inhibitors, particularly in cells with wild-type BRAF or RAS mutations. researchgate.netmedchemexpress.comjwatch.orgbiorxiv.orgrcsb.orgaacrjournals.org Paradoxical activation can lead to unintended cell proliferation and resistance to treatment. stanford.edujwatch.orgaacrjournals.org
Interaction with Regulatory αC-Helix and Leu505 Residue
Structural analysis, including crystal structures of this compound in complex with BRAF V600E, has provided insights into how it achieves paradox breaking. stanford.edurcsb.orgaacrjournals.org this compound interacts closely with the Leu505 residue located in the regulatory αC-helix of BRAF. researchgate.netstanford.edurcsb.orgaacrjournals.orgstanford.edu This interaction is stronger compared to that observed with vemurafenib. aacrjournals.org The unique N-methyl-ethyl tail of this compound is thought to optimally displace Leu505, leading to conformational changes in the αC-helix. stanford.edu The αC-helix is a major component of the RAF dimer interface. stanford.edueie.gr
Structural Basis for Evading Paradoxical MAPK Activation
The structural interaction with Leu505 and the resulting conformational changes in the αC-helix are believed to disrupt the RAF dimer interface. stanford.edubiorxiv.orgrcsb.orgaacrjournals.org By preventing stable RAF dimer formation, this compound avoids the allosteric transactivation of the second protomer in a dimer, which is the mechanism underlying paradoxical activation by some other inhibitors. stanford.edujwatch.orgeie.gr While first-generation inhibitors can facilitate RAF dimerization, this compound is thought to disrupt the surface required for this action. jwatch.org This structurally driven disruption of dimerization is crucial for its paradox-breaking property. jwatch.org
Differential Regulation of MAPK Signaling Pathways
This compound's ability to inhibit mutant BRAF without inducing paradoxical activation in cells with upstream pathway activation results in a differential regulation of MAPK signaling compared to first-generation inhibitors. researchgate.netaacrjournals.orgdovepress.com It potently inhibits ERK1/2 phosphorylation in mutant BRAF cells but does not stimulate ERK signaling in RAS-mutant cells. medchemexpress.comnih.govclinisciences.comaacrjournals.org This differential effect is particularly relevant in contexts where paradoxical activation is a concern, such as in cells with wild-type BRAF or those with acquired resistance mechanisms involving RAF dimerization. nih.govjwatch.orgaacrjournals.org Studies have shown that paradox breakers like this compound cause a more prolonged MAPK pathway inhibition and achieve a stronger blockage of proliferation in BRAF V600E colorectal cancer cells compared to PLX4720. researchgate.netnih.govresearchgate.net
This compound is a chemical compound that has garnered attention in cancer research, particularly for its role as a BRAF inhibitor designed to circumvent the paradoxical activation observed with earlier generations of these drugs. It is classified as a paradox-breaker RAF inhibitor. researchgate.nettargetmol.comaacrjournals.org This compound demonstrates potent and selective inhibition of mutant BRAF, specifically BRAFV600E. medchemexpress.comcaymanchem.com Unlike some first-generation BRAF inhibitors, this compound does not induce paradoxical activation of the MAPK pathway in cells with upstream pathway activation, such as those with RAS mutations or overexpression of growth factor receptors. targetmol.comaacrjournals.orgcaymanchem.com
The molecular mechanism of this compound involves binding to BRAF, particularly the BRAFV600E mutant. caymanchem.com This binding is characterized by a strong interaction with Leu505 in the regulatory αC helix of BRAF, which is suggested to play a crucial role in the paradox-breaking property of this compound. aacrjournals.org By binding in this manner, this compound disrupts the Raf dimer interface and allosterically blocks kinase activity. researchgate.net This mechanism prevents the formation of activated BRAF-CRAF heterodimers in RAS-mutant cells, a process that contributes to paradoxical MAPK activation with other inhibitors. aacrjournals.org Computational studies suggest that this compound may mimic the structural, dynamic, and network features of the inactive wild-type BRAF monomer, which could be essential for evading paradoxical activation. plos.orgnih.govnih.gov
This compound exerts its effects primarily through the inhibition of the MAPK signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival. researchgate.netresearchgate.net Its action is particularly relevant in cancers driven by mutations in BRAF, such as the BRAFV600E mutation. researchgate.netmedchemexpress.comcaymanchem.com
Impact on Downstream Signaling Pathways
The inhibition of BRAF by this compound leads to significant downstream effects on key signaling molecules and cellular processes. researchgate.net
Inhibition of MEK1/2 and ERK1/2 Phosphorylation
A primary consequence of BRAF inhibition by this compound is the reduced phosphorylation of MEK1/2 and subsequently ERK1/2. researchgate.nettargetmol.commedchemexpress.comnih.gov MEK1 and MEK2 are dual-specificity protein kinases that are directly phosphorylated and activated by RAF kinases, including BRAF. researchgate.netcellsignal.com Activated MEK1/2 then phosphorylates ERK1 and ERK2, leading to their catalytic activity. researchgate.netgoogle.com this compound effectively blocks this phosphorylation cascade. targetmol.commedchemexpress.comnih.gov Studies have shown that this compound potently inhibits the phosphorylation of ERK1/2 in mutant BRAF melanoma cells. medchemexpress.com Unlike some earlier BRAF inhibitors, this compound achieves this inhibition without causing paradoxical activation of ERK1/2 in cells expressing wild-type BRAF or mutant RAS. targetmol.comaacrjournals.orgmedchemexpress.com This sustained inhibition of the MAPK pathway is considered more profound and prolonged compared to some other BRAF inhibitors. researchgate.netacs.org
Research findings illustrate the inhibitory effect of this compound on ERK1/2 phosphorylation:
Cell Line (BRAF Status) | This compound Effect on ERK1/2 Phosphorylation | Reference |
Mutant BRAF melanoma cells | Potently inhibits | medchemexpress.com |
Mutant RAS melanoma cells | Does not elicit paradoxical activation | medchemexpress.com |
BRAFV600E-expressing melanoma cells (PLX4720-resistant) | Blocks ERK1/2 signaling | nih.gov |
Modulation of Cell Cycle Progression
The MAPK pathway plays a crucial role in regulating the cell cycle. By inhibiting MEK1/2 and ERK1/2 phosphorylation, this compound impacts cell cycle progression. researchgate.netnih.gov Inhibition of the MEK/ERK pathway is known to affect the transition through different phases of the cell cycle, particularly the G1/S transition. nih.gov Studies have shown that this compound can inhibit entry into the S phase of the cell cycle in vemurafenib-resistant cells. targetmol.com This modulation of the cell cycle contributes to the reduced proliferation observed in sensitive cancer cells treated with this compound. researchgate.net
Data on the impact of this compound on cell cycle markers and S phase entry:
Cell Line Type | Treatment | Effect on Cell Cycle Markers | Effect on EdU Incorporation (S phase entry) | Reference |
Vemurafenib-resistant cells | This compound | Reduced levels (indirectly via PLX8394 data) | Inhibited (indirectly via PLX8394 data) | nih.gov |
Mutant N-RAS mediated vemurafenib-resistant cells | This compound | Not specified | Inhibits entry into S phase | targetmol.com |
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.nettargetmol.commedchemexpress.comnih.govbocsci.com The inhibition of the hyperactive MAPK pathway in BRAF-mutant cancers by compounds like this compound can trigger apoptotic processes. researchgate.net Research indicates that this compound treatment promotes apoptosis in vemurafenib-resistant cells. targetmol.commedchemexpress.com Studies using annexin (B1180172) V staining have demonstrated that this compound induces apoptosis in certain cell lines, including those resistant to other BRAF inhibitors. nih.gov This induction of apoptosis is a significant mechanism by which this compound contributes to reduced cell viability and tumor growth inhibition. researchgate.netcaymanchem.com
Evidence of this compound-induced apoptosis:
Cell Line Type | Treatment | Apoptosis Induction | Reference |
Vemurafenib-resistant cells | This compound | Promotes apoptosis | targetmol.commedchemexpress.com |
PRT #3 and PRT #4 cells (PLX4720-resistant) | This compound | Induced apoptosis | nih.gov |
Parental cells (sensitive to PLX4720) | This compound | Induced apoptosis | nih.gov |
Preclinical Investigations of Plx7904 Efficacy
In Vitro Studies in Cancer Cell Lines
In vitro investigations have explored the effects of PLX7904 on the growth and signaling of a range of cancer cell lines, including those derived from melanoma, colorectal cancer, and other tumor types. These studies aim to understand the compound's mechanism of action and its inhibitory potential in different genetic contexts.
Melanoma Cell Lines
This compound has been tested in several melanoma cell lines, many of which harbor the BRAFV600E mutation. These include A375, COLO829, WM793, WM115, WM9, WM278, WM1346, WM1366, WM1361A, Sbcl2, 1205Lu, SK-MEL 24, SKMEL-2, and SK-MEL 207 cells. selleck.co.jpselleck.co.jpnih.gov
Studies have shown that this compound effectively inhibits the in vitro growth of melanoma cell lines expressing BRAFV600E. For instance, it demonstrated inhibitory activity against A375 and COLO829 cell lines with IC50 values of 0.17 μM and 0.53 μM, respectively. medchemexpress.comglpbio.cn this compound potently inhibits the phosphorylation of ERK1/2 in mutant BRAF melanoma cells. medchemexpress.comselleckchem.com This inhibition is rapid and durable across various mutant BRAF melanoma cell lines, including those with PTEN deficiency (WM115, WM9) or PTEN and Rb deficiency (SK-MEL207). nih.gov Furthermore, this compound has shown the ability to reduce colony formation and viability in parental cells at a 1 μM concentration. medchemexpress.com It also promotes apoptosis and inhibits anchorage-independent growth in vemurafenib-resistant cells, including those with mutant N-RAS. medchemexpress.comselleckchem.comnih.gov
Colorectal Cancer (CRC) Cell Lines
This compound has also been evaluated in colorectal cancer cell lines, such as COLO205, RKO, and HT29, which bear the BRAFV600E mutation. researchgate.netopenarchives.grnih.gov
In COLO205 cells expressing BRAFV600E, this compound inhibited in vitro growth with an IC50 value of 0.16 μM. medchemexpress.comglpbio.cn Studies comparing this compound with first-generation BRAF inhibitors in BRAFV600E-mutated CRC cell lines (RKO, HT29, and COLO-205) have indicated that this compound can cause more prolonged MAPK pathway inhibition and achieve a stronger blockage of proliferation and reduced viability. researchgate.netopenarchives.grnih.gov
Other Cancer Cell Lines
Beyond melanoma and CRC, this compound has been assessed in other cancer cell lines where MAPK pathway activation occurs through upstream signals feeding into RAS, such as through overexpression of EGFR or HER2. These include the human SCC cell line A431 and the human breast adenocarcinoma cell line SKBR3. targetmol.comselleckchem.comselleck.co.jpvulcanchem.com These evaluations help to understand the compound's activity in contexts beyond direct BRAF mutation.
Comparative Studies with First-Generation BRAF Inhibitors
Comparative studies have been conducted to assess the efficacy of this compound against first-generation BRAF inhibitors like PLX4720 (a tool compound for vemurafenib) and vemurafenib (B611658) itself. medchemexpress.comresearchgate.netnih.govnih.gov
In melanoma cell lines, this compound demonstrated potent inhibition of MEK1/2 and ERK1/2 phosphorylation at similar concentrations to PLX4720. nih.gov Notably, unlike PLX4720 and vemurafenib, this compound does not induce paradoxical ERK activation in wild-type BRAF or mutant RAS-expressing cells. medchemexpress.comcaymanchem.comtargetmol.comselleckchem.com This "paradox-breaker" characteristic is a key distinction. In CRC cell lines, this compound and its analogue PLX8394 showed more prolonged MAPK pathway inhibition and greater reduction in proliferation and viability compared to PLX4720. researchgate.netopenarchives.grnih.gov
Here is a table summarizing some in vitro data:
Cell Line | Cancer Type | BRAF Status | This compound IC50 (μM) | Vemurafenib IC50 (μM) |
A375 | Melanoma | V600E | 0.17 medchemexpress.comglpbio.cn | 0.33 medchemexpress.com |
COLO829 | Melanoma | V600E | 0.53 medchemexpress.comglpbio.cn | 0.69 medchemexpress.com |
COLO205 | Colorectal Cancer | V600E | 0.16 medchemexpress.comglpbio.cn | 0.25 medchemexpress.com |
Note: IC50 values are approximate and may vary depending on the specific assay conditions.
In Vivo Studies Using Xenograft Models
In vivo studies using xenograft models have been conducted to evaluate the anti-tumor efficacy of this compound within a living system. nih.govharvard.edunih.gov These models involve implanting human cancer cells into immunocompromised mice, allowing researchers to observe tumor growth and response to treatment. reactionbiology.com
Melanoma Xenograft Models
While the search results primarily detail CRC xenograft models for this compound, the context of its development as a BRAF inhibitor strongly implies its evaluation in melanoma xenograft models, given that BRAF mutations are prevalent in melanoma. oncotarget.comfrontiersin.org One study mentions comparing gene expression changes in B9 xenografts treated with vemurafenib and this compound. medchemexpress.com This suggests that B9 melanoma cells were used to establish xenografts. Another study indicates that subcutaneous B9-tumor growth was accelerated by vemurafenib but not by this compound when administered at the same dose, highlighting a potential advantage of this compound in avoiding paradoxical effects observed with vemurafenib in certain in vivo settings. glpbio.cn
In addition to melanoma, this compound has demonstrated inhibition of tumor growth in a mouse COLO205 colon cancer xenograft model. caymanchem.comvulcanchem.comnordicbiosite.com Both this compound and vemurafenib produced similar anti-tumor effects in a subcutaneous COLO205 xenograft model with matching doses and plasma exposures. glpbio.cnnordicbiosite.com
Colorectal Cancer Xenograft Models
Preclinical investigations have explored the activity of this compound in colorectal cancer (CRC) models, particularly those harboring the BRAFV600E mutation. The BRAFV600E mutation is found in a subset of CRC patients, and while first-generation BRAF inhibitors have shown efficacy in other BRAFV600E-driven cancers like melanoma, their single-agent activity in CRC has been limited genomenon.comaacrjournals.orgresearchgate.net.
Studies using BRAFV600E-mutant colorectal cancer cell lines, such as COLO205, have demonstrated that this compound can suppress cell growth in vitro medchemexpress.com. Compared to the BRAF inhibitor PLX4720, this compound and its analogue PLX8394 have indicated a stronger inhibition of cell growth in BRAFV600E colon cancer cell lines researchgate.net. This compound has been shown to inhibit the survival of BRAFV600E colorectal cancer cells in culture genomenon.com.
In in vivo studies using xenograft models derived from BRAFV600E colorectal cancer cells (e.g., COLO205 xenografts), this compound has demonstrated anti-tumor activity genomenon.comcenmed.com. This compound suppressed the growth of BRAFV600E-mutant colorectal cancer cells in vivo aacrjournals.org.
While specific detailed data tables for this compound efficacy in colorectal cancer xenografts were not extensively available in the search results, the findings indicate that this compound exhibits inhibitory effects on the growth of BRAFV600E colorectal cancer cells in preclinical xenograft models. aacrjournals.orggenomenon.comcenmed.com
Studies on Cutaneous Squamous Cell Carcinoma (cuSCC) Xenografts
First-generation BRAF inhibitors like vemurafenib and dabrafenib (B601069), while effective in BRAFV600E melanoma, can paradoxically activate the MAPK pathway in cells with elevated upstream signaling, occasionally leading to the development of cutaneous squamous cell carcinomas (cuSCC) aacrjournals.orggoogle.com. This compound, as a paradox breaker, was investigated for its potential to avoid this adverse effect and its efficacy in cuSCC models.
In contrast to vemurafenib, this compound did not promote the growth of HRASQ61L-mutant cuSCC cells in soft agar (B569324) and did not accelerate cuSCC xenograft tumor growth aacrjournals.org. Furthermore, unlike vemurafenib, this compound did not induce the expression of EGFR ligands, which have been implicated in cuSCC development and resistance to vemurafenib aacrjournals.org.
Mechanisms of Resistance to Braf Inhibition and Plx7904
Acquired Resistance to First-Generation BRAF Inhibitors
Acquired resistance to first-generation BRAF inhibitors is a complex phenomenon driven by a variety of genetic and non-genetic alterations that often converge to restore or bypass the inhibited MAPK signaling pathway. nih.govneobioscience.com These mechanisms can be present at the time of treatment initiation (intrinsic resistance) or develop over time under drug pressure (acquired resistance). neobioscience.com
Reactivation of MAPK Pathway Signaling
Reactivation of the MAPK pathway is a predominant mechanism of acquired resistance to BRAF inhibitors. nih.govneobioscience.com While sensitive cells are highly dependent on BRAF for MAPK activation, resistant cells find alternative ways to sustain ERK signaling in the presence of the inhibitor. nih.gov This can occur through alterations upstream, downstream, or at the level of BRAF itself. neobioscience.com The relief of negative feedback loops downstream of ERK following BRAF inhibition can also contribute to MAPK pathway reactivation.
Role of NRAS Mutations (e.g., NRASQ61K)
Mutations in NRAS, particularly at codon Q61 (e.g., NRASQ61K), are frequently identified in tumors that have developed resistance to BRAF inhibitors. cenmed.comneobioscience.com These mutations are oncogenic and constitutively activate NRAS, a key upstream regulator of the RAF-MEK-ERK pathway. The presence of activating NRAS mutations can lead to resistance by reactivating the MAPK pathway, sometimes involving compensatory signaling through other RAF isoforms like CRAF and ARAF, or by activating parallel pathways such as the PI3K pathway. nih.gov NRAS mutations have been observed in 8–20% of patients who developed resistance after treatment with vemurafenib (B611658) or dabrafenib (B601069). neobioscience.com
Resistance Mechanism Category | Specific Alteration | Frequency in Resistant Tumors | Impact on MAPK Signaling |
Reactivation of MAPK Pathway | Various (upstream/downstream) | Frequent | Restores ERK signaling |
NRAS Mutations | NRASQ61K, etc. | 8-20% neobioscience.com | Constitutively activates NRAS, reactivates MAPK |
Increased RTK Signaling | EGFR, HER2, IGF-1R, PDGFRβ | Significant | Activates MAPK and PI3K pathways |
BRAF Gene Alterations | Splice Variants | Up to 24% | Promotes RAS-independent dimerization, activates MAPK |
Amplification | 8-20% or 13% | Increases BRAF expression, reactivates MAPK | |
Secondary BRAF Mutation | BRAF-L505H | Less common, but reported | Activates MAPK, resistant to first-gen BRAFi |
Note: Frequencies of resistance mechanisms can vary between studies and patient populations.
Increased Receptor Tyrosine Kinase (RTK) Signaling (e.g., EGFR, HER2)
Upregulation or activation of Receptor Tyrosine Kinases (RTKs), including EGFR, HER2, IGF-1R, and PDGFRβ, is another significant mechanism contributing to acquired resistance to BRAF inhibitors. Increased RTK signaling can bypass BRAF inhibition by activating downstream signaling pathways, including both the MAPK pathway (via RAS) and the PI3K pathway. This compensatory activation helps maintain cell survival and proliferation despite the presence of BRAF inhibitors.
BRAF Gene Splice Variants or Amplification
Alterations at the BRAF gene level, such as the generation of BRAF splice variants or BRAF gene amplification, are also recognized mechanisms of resistance. BRAF splice variants, particularly those lacking the RAS-binding domain (RBD), can lead to resistance by forming constitutive dimers that activate MEK and ERK independently of RAS, even in the presence of BRAF inhibitors. This mechanism is reported to occur in around 30% of resistant tumors in some studies, and one meta-analysis identified BRAF splice variants in 24% of assessed samples. BRAF gene amplification results in increased expression of the mutant BRAF protein, which can be sufficient to reactivate ERK signaling. BRAF amplification has been detected in 8-20% or 13% of tumor samples after progression on BRAF inhibitors.
BRAF-L505H Mutant
The identification of secondary mutations within BRAF itself, such as the BRAF-L505H substitution, has been reported as a mechanism of acquired resistance to first-generation BRAF inhibitors like vemurafenib and dabrafenib. neobioscience.com This mutation, located within the protein kinase domain, confers a gain-of-function and leads to MAPK pathway activation. Cells expressing the BRAF-L505H mutant have shown resistance to vemurafenib and dabrafenib in preclinical studies.
PLX7904's Efficacy in Overcoming Resistance Mechanisms
This compound is a next-generation BRAF inhibitor that has been investigated for its potential to overcome some of the resistance mechanisms that limit the effectiveness of first-generation inhibitors. Preclinical evidence suggests that this compound can block the growth of vemurafenib-resistant BRAFV600E cells that harbor distinct BRAF splice variants. This indicates that this compound may be a treatment option for tumors where resistance is driven by these specific splice variants. Some next-generation RAF inhibitors, including paradox breakers like this compound (also known as PB04), are designed to inhibit RAF dimers, which are implicated in resistance mediated by BRAF splice variants and other mechanisms. neobioscience.com Studies have shown that this compound can efficiently inhibit ERK1/2 activation in mutant BRAF melanoma cells and does not cause paradoxical activation in mutant RAS-expressing cells. neobioscience.com Furthermore, this compound has demonstrated the ability to promote apoptosis and inhibit growth in vemurafenib-resistant cells mediated by mutant N-RAS. neobioscience.com It has also been evaluated in cell lines where MAPK pathway activation is driven by upstream signals through EGFR and HER2 overexpression, showing potential in these contexts as well. neobioscience.com
Activity in Vemurafenib-Resistant Cell Lines
This compound has demonstrated activity in melanoma cell lines that have acquired resistance to vemurafenib medchemexpress.comclinisciences.comarctomsci.commedchemexpress.comselleck.co.jpnih.gov. This activity is attributed to its ability to inhibit ERK1/2 phosphorylation in these resistant cell lines medchemexpress.comclinisciences.comarctomsci.commedchemexpress.comselleck.co.jpnih.govselleckchem.comselleckchem.com. Vemurafenib resistance can arise through various mechanisms, including secondary mutations in NRAS, which lead to the reactivation of the MAPK pathway vulcanchem.comnih.gov. This compound has been shown to block ERK1/2 signaling in BRAFV600E-expressing melanoma cells that developed resistance to PLX4720 (a tool compound for vemurafenib) via co-expression of mutant NRAS nih.gov. In these resistant cells, ERK1/2 reactivation is dependent on both BRAF and CRAF, likely through their heterodimerization nih.gov. This compound treatment has been shown to promote apoptosis and inhibit anchorage-independent growth in vemurafenib-resistant cells targetmol.commedchemexpress.comclinisciences.comarctomsci.commedchemexpress.comselleck.co.jpselleckchem.comselleckchem.com.
Studies have shown that this compound can inhibit the growth of melanoma cell lines (A375 and COLO829) and a colorectal cancer cell line (COLO205) expressing BRAFV600E with IC50 values comparable to those of vemurafenib in the same assays medchemexpress.comclinisciences.comarctomsci.commedchemexpress.com.
Cell Line | BRAF Status | Vemurafenib IC50 (μM) | This compound IC50 (μM) |
A375 | BRAFV600E | 0.33 | 0.17 |
COLO829 | BRAFV600E | 0.69 | 0.53 |
COLO205 | BRAFV600E | 0.25 | 0.16 |
This compound and its analog PLX8394 have been shown to inhibit ERK1/2-driven GAL4-Elk1 reporter activity in both parental and PLX4720-resistant (PRT) cells medchemexpress.comclinisciences.comarctomsci.commedchemexpress.com. Treatment with this compound and PLX8394 at 1 μM concentration reduced colony formation and viability in parental cells to a level similar to that achieved with PLX4720 medchemexpress.comclinisciences.comarctomsci.commedchemexpress.com.
Sensitivity to BRAF V600E Splice Variants
Acquired resistance to BRAF inhibitors like vemurafenib and dabrafenib is frequently associated with the expression of mutant BRAF splice variants oncotarget.comnih.govresearchgate.net. These splice variants, such as p61BRAFV600E, can form dimers independently of RAS kinase activation, rendering inhibitors that primarily target the monomeric form less effective researchgate.netreactome.org. This compound and its clinical analog, PLX8394, have demonstrated efficacy against vemurafenib-resistant cells harboring distinct BRAFV600E splice variants oncotarget.comnih.govresearchgate.netresearchgate.net. These paradox-breaking RAF inhibitors effectively block MEK-ERK1/2 signaling, G1/S cell cycle progression, survival, and growth in these resistant cell lines nih.govresearchgate.netresearchgate.net. Pre-clinical evidence suggests that this compound can block the growth of vemurafenib-resistant BRAFV600E cells expressing different BRAFV600E splice variants, positioning it as a potential treatment option for this subset of resistant tumors oncotarget.com.
Potential for Acquired Resistance to this compound
Despite its design to overcome some existing resistance mechanisms, acquired resistance to this compound is a potential challenge, similar to other targeted therapies researchgate.net. Mechanisms of acquired resistance often involve the reactivation of the MAPK pathway through heterogeneous means or the activation of parallel survival pathways nih.govoncotarget.comselleckchem.com.
Activation of ERK1/2 Through Heterogeneous Mechanisms
Acquired resistance to BRAF inhibitors, including paradox breakers like PLX8394 (an analog of this compound), can occur via ERK1/2 reactivation through heterogeneous mechanisms researchgate.net. This reactivation can stem from events occurring upstream, downstream, or at the level of BRAF itself oncotarget.com. While this compound is designed to avoid the paradoxical activation seen with earlier BRAF inhibitors in wild-type BRAF or mutant NRAS cells targetmol.commedchemexpress.comclinisciences.comarctomsci.commedchemexpress.comselleck.co.jpselleckchem.comselleckchem.com, resistant cells can develop alternative ways to restore ERK1/2 signaling nih.gov. Studies analyzing resistant cell lines have shown diverse alterations leading to MAPK pathway reactivation nih.gov.
Enhancement of AKT Activity and Upregulation of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ)
The PI3K-PTEN-AKT pathway is a second core resistance pathway that often overlaps with the MAPK pathway oncotarget.comoncotarget.com. Enhancement of AKT activity and upregulation of receptor tyrosine kinases, such as Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), have been identified as potential mechanisms of acquired resistance to paradox-breaking BRAF inhibitors like PLX8394 nih.govresearchgate.netmdpi.com. Upregulation and activation of PDGFRβ was one of the first alterations identified as an acquired resistance mechanism to BRAF inhibitor treatment oncotarget.comnih.gov. This increased activity of parallel growth factor receptors can induce RAS activity, contributing to resistance mdpi.com. Studies have shown upregulation of PDGFR-β expression in melanoma cell lines following this compound treatment, similar to findings with PLX4720 nih.gov.
Combination Therapies Involving Plx7904
Rationale for Combination Therapy with BRAF Inhibitors
While first-generation BRAF inhibitors like vemurafenib (B611658), dabrafenib (B601069), and encorafenib (B612206) have shown efficacy in treating BRAFV600E-mutated melanoma, their durable clinical benefit is often limited by the development of resistance. ascopubs.orgmdpi.comnih.gov A significant mechanism of resistance and a cause of treatment-related side effects, such as cutaneous squamous cell carcinomas (cSCC) and keratoacanthomas, is the paradoxical activation of the MAPK pathway in cells with elevated upstream signaling or RAS mutations. ascopubs.orggoogle.comnih.govaacrjournals.org This paradoxical activation can occur when BRAF inhibitors induce conformational changes that promote the dimerization of BRAF with CRAF, leading to ERK1/2 activation. google.com
PLX7904 is designed to address this issue by inhibiting mutant BRAF without inducing paradoxical MAPK activation in cells with upstream pathway activation. google.comaacrjournals.orgcenmed.com Preclinical studies have shown that this compound can inhibit mutant BRAF cells without activating the MAPK pathway in cells containing RAS mutations or receptor tyrosine kinase activation. google.com This ability to avoid paradoxical activation provides a strong rationale for exploring this compound in combination therapies, potentially offering enhanced safety and efficacy compared to first-generation inhibitors, especially in preventing paradox-driven secondary malignancies and overcoming certain resistance mechanisms. google.comnih.govaacrjournals.org
Combinatorial treatment strategies are crucial because resistance to targeted agents frequently develops, rendering single-agent therapy ineffective. plos.org Combining BRAF inhibitors with agents targeting other pathways, such as MEK inhibitors, has emerged as a standard approach to achieve more prolonged and durable responses, delay the emergence of resistance, and decrease the frequency of hyperproliferative lesions compared to BRAF inhibition alone. ascopubs.org this compound's distinct mechanism of action as a paradox breaker suggests its potential utility in such combinations, either with MEK inhibitors or other targeted agents, to improve outcomes in BRAF-mutated cancers, including colorectal cancer where BRAF inhibitor monotherapy has shown limited effectiveness. ascopubs.orgnih.govresearchgate.net
Preclinical Exploration of this compound Combinations
Preclinical studies have begun to investigate the potential of combining this compound with other therapeutic agents to enhance its anti-tumor effects and overcome potential resistance mechanisms. These explorations focus on targeting parallel or downstream pathways that may contribute to tumor survival or facilitate escape from BRAF inhibition.
Combinatorial Treatments with Mcl-1 and Notch Modulators
Research indicates that combinatorial treatments involving BRAF inhibitors and modulators of Mcl-1 and Notch signaling show enhanced effects compared to monotherapies. nih.govresearchgate.neteie.grresearchgate.net Overexpression of Mcl-1, an anti-apoptotic protein, has been identified as a mechanism of resistance to BRAF inhibitors, both alone and in combination with MEK inhibitors in melanoma. dntb.gov.uanih.gov Silencing Mcl-1 has been shown to re-sensitize resistant melanoma cells to growth suppression and apoptosis induced by BRAF inhibitors. nih.gov
Preclinical studies, including those utilizing genomic and bioinformatic analysis, have highlighted the interest in combining BRAF inhibitors, such as the paradox breakers this compound and PLX8394, with Mcl-1 and Notch modulators. nih.govresearchgate.neteie.gr These combinations have demonstrated a better effect than the corresponding mono-treatments in models like BRAFV600E colorectal cancer cells. nih.govresearchgate.neteie.gr This suggests that simultaneously targeting BRAF and inhibiting anti-apoptotic pathways like Mcl-1 or developmental pathways like Notch could be a promising strategy to enhance the efficacy of this compound and overcome resistance. nih.govresearchgate.neteie.gr
Potential Synergistic Effects with Other Targeted Agents
The exploration of this compound in combination therapies extends to other targeted agents, aiming to exploit potential synergistic interactions. Synergy occurs when the combined effect of two agents is greater than the sum of their individual effects, representing an ideal scenario for developing combination therapies. plos.orgnih.govchemistryviews.org
While specific detailed research findings on synergistic effects of this compound with a wide range of other targeted agents were not extensively detailed in the search results beyond Mcl-1 and Notch modulators, the general rationale for combination therapy with targeted agents applies. Overcoming acquired drug resistance is a major challenge in cancer therapy, and combination approaches are considered a promising alternative. plos.org By targeting multiple pathways simultaneously, it is hypothesized that the likelihood of resistance occurring is reduced, as it would require multiple genetic alterations to bypass the effects of both drugs. plos.org
Studies investigating other BRAF inhibitors, such as PLX4720 (a sister compound of vemurafenib), have shown synergistic effects when combined with agents like paclitaxel (B517696) in mutant BRAF melanoma. plos.org This suggests that combining BRAF inhibitors with agents targeting different cellular processes, such as chemotherapy or inhibitors of other signaling pathways (e.g., PI3K/AKT/mTOR pathway inhibitors), can lead to enhanced anti-tumor activity. plos.orgmdpi.comnih.gov Given this compound's unique properties as a paradox breaker, its combination with inhibitors targeting complementary pathways, identified through preclinical screening and biological rationale, holds potential for achieving synergistic effects and improving therapeutic outcomes in BRAF-mutated cancers and potentially other malignancies where MAPK pathway dysregulation plays a role. nih.govplos.orgresearchgate.neteie.grmdpi.comnih.gov
Future Directions and Translational Research
Further Investigation of PLX7904 in Preclinical Models
Preclinical studies are crucial for understanding the potential of this compound and defining the contexts in which it might be most effective. Research indicates that this compound is a novel BRAF inhibitor designed to avoid the paradoxical MAPK activation seen with some earlier BRAF inhibitors. researchgate.netnih.gov Studies have shown that this compound can inhibit the growth of BRAFV600E-mutant melanoma and colorectal cancer cells in both in vitro and in vivo preclinical models. aacrjournals.org Specifically, in colorectal cancer cell lines bearing the BRAFV600E mutation, this compound demonstrated more prolonged MAPK pathway inhibition and a stronger blockage of proliferation and reduced viability compared to the BRAF inhibitor PLX4720. researchgate.netnih.gov Genomic analysis of resistant cell lines treated with this compound showed similar gene expression patterns to those treated with PLX8394 and PLX4720, but the alterations induced by this compound and PLX8394 were more intense. researchgate.netnih.gov
Efficacy in Specific Cancer Types (e.g., Pediatric Cancers, Gliomas)
While much of the initial research on BRAF inhibitors focused on melanoma, there is growing interest in their application to other cancer types, including pediatric cancers and gliomas, particularly those harboring BRAF mutations or fusions. BRAF V600E mutations are found in a significant percentage of pediatric low-grade gliomas (pLGG) and, less frequently, in pediatric high-grade gliomas (pHGG) and adult glioblastomas. researchgate.net this compound has shown activity in preclinical models relevant to specific BRAF alterations, including mutations and fusions. portlandpress.comglpbio.cn The concept of using next-generation BRAF inhibitors like this compound in pediatric cancers is an area of ongoing exploration, although these compounds are still primarily in preclinical development or early clinical trials for adult cancers. researchgate.netglpbio.cn The potential for these paradox breakers to be effective in contexts like BRAF fusions and resistance mechanisms observed in various cancers, including gliomas, is being investigated. portlandpress.comglpbio.cnascopubs.org
Comparative Studies with Other Next-Generation RAF Inhibitors (e.g., PLX8394)
This compound is often studied alongside PLX8394, another next-generation RAF inhibitor also referred to as a "paradox breaker." researchgate.netnih.govportlandpress.comgenomenon.com PLX8394 was developed shortly after this compound and is considered to have a more optimized structure. portlandpress.com Both compounds are designed to inhibit mutant BRAF without inducing paradoxical MAPK activation in cells with upstream pathway activation, a limitation of some first-generation RAF inhibitors. nih.govaacrjournals.org Preclinical studies comparing this compound and PLX8394 have shown similarities in their ability to inhibit BRAFV600E-mutant cells and overcome resistance mechanisms. nih.govaacrjournals.org For instance, both this compound and PLX8394 were more effective against BRAFV600E colorectal cancer cells than PLX4720, showing more prolonged MAPK pathway inhibition. researchgate.netnih.gov PLX8394 has advanced further in clinical development compared to this compound. portlandpress.comresearchgate.netf1000research.com Comparative analyses at the molecular dynamics level have also been conducted to understand the binding interactions of these inhibitors with BRAF. biorxiv.orgbiorxiv.org
Here is a table summarizing some comparative preclinical findings between this compound, PLX8394, and PLX4720 in BRAFV600E CRC cells:
Inhibitor | Effect on MAPK Pathway Inhibition (BRAFV600E CRC cells) | Effect on Proliferation and Viability (BRAFV600E CRC cells) | Induction of Apoptosis |
This compound | More prolonged inhibition researchgate.netnih.gov | Stronger blockage and reduced viability researchgate.netnih.gov | Can induce apoptosis in some conditions researchgate.netnih.gov |
PLX8394 | More prolonged inhibition researchgate.netnih.gov | Stronger blockage and reduced viability researchgate.netnih.gov | Can induce apoptosis in some conditions researchgate.netnih.gov |
PLX4720 | Less prolonged inhibition researchgate.netnih.gov | Less strong blockage and reduced viability researchgate.netnih.gov | Less likely to induce apoptosis researchgate.net |
Development of Predictive Biomarkers for Response and Resistance
Identifying biomarkers that can predict response to this compound and mechanisms of acquired resistance is crucial for its successful clinical application. Research into resistance mechanisms to BRAF inhibitors, including paradox breakers, highlights the complexity of the MAPK pathway and the potential for reactivation through various mechanisms. ascopubs.orgresearchgate.net While specific predictive biomarkers for this compound are still under investigation, studies on similar next-generation inhibitors and BRAF-targeted therapies provide insights. Mechanisms of acquired resistance to BRAF inhibitors in other cancers, such as melanoma, include reactivation of the MAPK pathway through events like the loss of NF1 or alterations in cell cycle regulation. tmc.edu Genomic analysis of cells treated with this compound has identified potential master regulators of the cellular response to BRAF inhibitors, suggesting avenues for biomarker development. researchgate.netnih.gov Understanding these resistance mechanisms at a molecular level is key to developing strategies to overcome them and to identify biomarkers that predict which patients are most likely to benefit from treatment with this compound. ascopubs.orgresearchgate.net
Integration into Personalized Medicine Strategies
The development of this compound as a paradox breaker positions it as a potential tool in personalized cancer medicine, particularly for patients whose tumors harbor specific BRAF alterations. The ability of this compound to inhibit mutant BRAF without causing paradoxical activation in cells with upstream pathway activation makes it potentially suitable for a broader range of BRAF-mutant cancers beyond those effectively treated by first-generation inhibitors. aacrjournals.orgportlandpress.comgoogle.com Identifying specific BRAF mutations, fusions, or other genetic contexts where this compound demonstrates superior efficacy compared to existing therapies is a key aspect of integrating it into personalized treatment approaches. portlandpress.comglpbio.cngoogle.com The development of predictive biomarkers (Section 6.3) is intrinsically linked to this, as biomarkers can help select patients who are most likely to respond to this compound therapy. mdpi.comnih.gov As research progresses, this compound could become part of a tailored treatment strategy based on the specific molecular profile of a patient's tumor, potentially in combination with other agents to enhance efficacy and overcome resistance. researchgate.netnih.govnih.gov
Q & A
Q. What is the primary mechanism of action of PLX7904 in targeting BRAF-mutated pathways?
this compound is a selective BRAF inhibitor with an IC50 of ~5 nM for BRAFV600E in mutant RAS-expressing cells . Unlike first-generation BRAF inhibitors (e.g., vemurafenib), this compound acts as a "paradox breaker" by stabilizing the inactive conformation of BRAF monomers, thereby preventing dimerization-induced paradoxical activation of the MAPK pathway . This mechanism is critical for avoiding hyperactivation of ERK signaling in cells with RAS mutations.
Q. Methodological Insight :
Q. What experimental models are suitable for evaluating this compound efficacy in vitro?
this compound has been tested in BRAFV600E-mutant (COLO 205) and KRAS-mutant (AsPC-1, A549) cell lines, showing variable inhibition of pMEK/pERK depending on genetic context . For example:
Q. Methodological Insight :
Q. How should this compound be stored and handled to ensure experimental reproducibility?
this compound is stable at -20°C for two years in powder form. Reconstituted solutions (e.g., in DMSO) should be used within one month to avoid degradation .
Q. Methodological Insight :
- Use HPLC to verify compound purity (>98%) before critical experiments .
- Document solvent batch numbers and storage conditions to minimize variability.
Advanced Research Questions
Q. How does this compound structurally modulate BRAF dimer dynamics to evade paradoxical activation?
Structural studies (PDB: 4XV1) reveal that this compound binds to the DFG-in/αC-helix-out conformation of BRAF, restricting αC-helix flexibility in the drug-bound monomer. This stabilizes the inactive state and disrupts dimerization interfaces, reducing allosteric activation of the second monomer .
Q. Methodological Insight :
Q. How can researchers resolve contradictory data on this compound efficacy across cell lines?
Inconsistent inhibition profiles (e.g., weak suppression in H-1975 cells ) may arise from off-target effects or compensatory pathways (e.g., EGFR activation).
Q. Methodological Insight :
Q. What strategies optimize this compound dosing in combinatorial therapies?
this compound synergizes with inhibitors targeting downstream (MEK) or parallel (PI3K) pathways. For example:
Q. Methodological Insight :
Q. How does this compound compare to next-generation paradox-breaking BRAF inhibitors?
this compound and analogues (e.g., PLX8394) share a conserved binding mode but differ in αC-helix stabilization. This compound’s unique suppression of inter-lobe motions may enhance selectivity for monomeric BRAF .
Q. Methodological Insight :
Q. What are the ethical and reproducibility guidelines for publishing this compound research?
- Follow Beilstein Journal of Organic Chemistry standards:
- Report full experimental details (e.g., cell line authentication, compound batches) .
- Deposit raw data (e.g., Western blots, dose-response curves) in public repositories .
- Cite primary literature (e.g., PMID: 27523909 for preclinical melanoma studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.